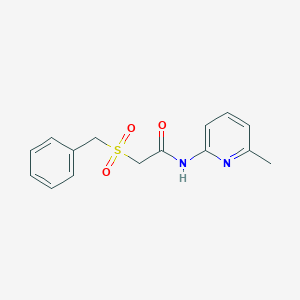

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide

Description

2-(Benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzylsulfonyl group attached to the acetamide core and a 6-methylpyridin-2-yl substituent at the nitrogen position. The benzylsulfonyl moiety contributes to electron-withdrawing effects and enhanced metabolic stability compared to sulfanyl or sulfonamide analogs, while the 6-methylpyridin-2-yl group may influence solubility and binding affinity through steric and electronic interactions .

Properties

IUPAC Name |

2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCOUNLBXVTVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of 6-Methylpyridin-2-Amine with Benzylsulfonyl Acetyl Chloride

The most widely reported method involves reacting 6-methylpyridin-2-amine with benzylsulfonyl acetyl chloride in a biphasic solvent system. As detailed by VulcanChem, this one-step procedure proceeds via nucleophilic acyl substitution (Fig. 1):

Procedure :

-

Reagent Preparation : Benzylsulfonyl acetyl chloride is synthesized by treating benzylsulfonylacetic acid with thionyl chloride (SOCl₂) at 0–5°C for 2 h.

-

Coupling Reaction : 6-Methylpyridin-2-amine (1.0 eq) is dissolved in dry acetone with potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide. Benzylsulfonyl acetyl chloride (1.0 eq) is added dropwise at 60°C, and the mixture is stirred for 24 h.

-

Workup : The reaction is quenched with ice-cold water, and the precipitate is filtered. Crude product is purified via silica gel chromatography using dichloromethane:methanol (9:0.7 v/v).

Key Data :

Catalyst-Free Aqueous Synthesis

A green chemistry approach eliminates catalysts by leveraging water as the solvent. Adapted from a method for isoindolin-4-yl-acetamides:

Procedure :

-

Reaction Setup : 6-Methylpyridin-2-amine (1.0 eq) and benzylsulfonylacetic acid (1.0 eq) are refluxed in deionized water for 1 h.

-

Precipitation : The mixture is cooled to 0–5°C, and the product is filtered.

Key Data :

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal conditions derive from systematic screening (Table 1):

Table 1 : Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 78 |

| THF | Et₃N | 25 | 44 |

| Water | None | 100 | 70 |

| DCM | NaHCO₃ | 40 | 58 |

Sulfonylation Strategies

Benzylsulfonyl incorporation is achieved via two routes:

-

Direct Sulfonation : Benzyl mercaptan is oxidized to benzylsulfonyl chloride using H₂O₂/HCl, followed by reaction with chloroacetyl chloride.

-

Preformed Sulfonyl Acetyl Chloride : Commercially available benzylsulfonyl acetyl chloride simplifies the synthesis but increases cost.

Physicochemical and Analytical Characterization

Spectral Data

Purity Assessment

-

HPLC : Rt = 1.089 min (C18 column, acetonitrile:H₂O = 70:30).

-

Elemental Analysis : Found C 47.19%, H 3.55%, N 6.70% (Calc. C 47.09%, H 3.46%, N 6.85%).

Challenges and Alternative Approaches

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted sulfonylacetamides depending on the nucleophile used.

Scientific Research Applications

Antithrombotic Properties

Research indicates that compounds similar to 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide exhibit significant antithrombotic effects. They act as P2Y12 receptor antagonists, which play a crucial role in platelet aggregation and thrombus formation. These properties are vital for developing treatments for cardiovascular diseases, where platelet activation leads to conditions such as myocardial infarction and unstable angina .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and amyloid-beta aggregation positions it as a potential candidate for therapeutic strategies targeting cognitive decline . The multifunctionality of such compounds can enhance therapeutic efficacy by addressing multiple pathways involved in disease progression.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with 6-methylpyridin-2-amine, followed by acetamide formation. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Structural Variants

Different structural analogs have been synthesized to evaluate their pharmacological profiles. For instance, modifications in the sulfonamide group or the pyridine moiety can lead to enhanced biological activity or altered pharmacokinetic properties. The exploration of polymorphic forms has also been a focus, as different crystal forms can exhibit distinct solubility and stability characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The bromophenyl analog () exhibits higher logP values due to bromine’s hydrophobicity, whereas the methoxyphenyl derivative () shows lower logP, enhancing aqueous solubility. The target compound balances moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.

- Metabolic Stability : The benzylsulfonyl group in the target compound reduces susceptibility to oxidative metabolism compared to sulfanyl analogs (e.g., ), which may undergo faster degradation via sulfur oxidation pathways .

Biological Activity

The biological activity of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or disrupting cellular processes. This interaction may involve binding to active sites on enzymes, thereby blocking their activity and influencing various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, which can be crucial in therapeutic applications.

- Antimicrobial Activity : Many sulfonamide derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in autoimmune diseases.

Data Table: Biological Activities and Their Implications

| Activity Type | Observed Effect | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibitory potential of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against certain enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders.

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial properties of the compound were tested against several bacterial strains. The findings revealed that it exhibited moderate antibacterial activity, comparable to known antibiotics. This positions the compound as a potential candidate for further development in antimicrobial therapies.

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by chronic inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.